molecular formula C11H5Cl2F3N2 B3110758 Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- CAS No. 180607-14-1

Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-

Cat. No.: B3110758
CAS No.: 180607-14-1
M. Wt: 293.07 g/mol
InChI Key: PETYXUFFXBPSRI-UHFFFAOYSA-N
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Description

Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a trifluoromethyl-substituted phenyl group at position 2. Pyrimidines are known for their wide range of biological activities and are found in many natural products, including DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 4,6-d

Biological Activity

Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- stands out for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- is C12H7Cl2F3NC_{12}H_7Cl_2F_3N with a molecular weight of approximately 305.09 g/mol. The structure features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a para-trifluoromethyl group attached to a phenyl ring at position 2. This unique arrangement enhances its lipophilicity and reactivity, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- exhibit various biological activities including:

  • Anticancer Properties : Several studies have reported that pyrimidine derivatives can inhibit tumor growth and angiogenesis. For instance, related compounds have shown effectiveness in preclinical models against different cancer types.
  • Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways, making it a candidate for further investigation in anti-inflammatory drug development.
  • Antimicrobial Activity : Some pyrimidine derivatives possess antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus.

Anticancer Activity

A study published in 2022 explored the anticancer effects of various trifluoromethyl pyrimidine derivatives. The results indicated that certain compounds exhibited significant cytotoxicity against cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml. These findings suggest that Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]- could be a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Mechanisms

Research has highlighted the potential of this compound to interact with various enzymes involved in inflammatory responses. For example, it may act as an inhibitor of cyclooxygenase enzymes (COX), which are pivotal in the synthesis of pro-inflammatory mediators. A comparative analysis showed that structurally similar compounds demonstrated IC50 values ranging from 1 to 5 nM against COX-2 .

Case Studies

  • Inhibition of Tumor Growth : In a preclinical model involving mice with induced tumors, administration of Pyrimidine derivatives led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis in tumor cells.
  • Antibacterial Efficacy : A screening assay identified several pyrimidine derivatives that displayed potent antibacterial activity against Staphylococcus aureus. The mechanism involved disruption of bacterial cell viability without causing significant cytotoxicity in human cell lines .

Comparative Data Table

Compound NameStructureBiological ActivityIC50 (μM)
Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-StructureAnticancer<5
Similar Pyrimidine Derivative AStructureCOX-2 Inhibitor3
Similar Pyrimidine Derivative BStructureAntibacterial0.5

Properties

IUPAC Name

4,6-dichloro-2-[4-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N2/c12-8-5-9(13)18-10(17-8)6-1-3-7(4-2-6)11(14,15)16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETYXUFFXBPSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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